1-(7H-purin-7-yl)ethanone

Regioselective acylation Purine nucleophilicity N7 vs N9 isomer ratio

N7-acetylated purines are essential for regiospecific synthesis, yet generic N9-mixtures reduce yields by 30-50% and confound SAR. This 1-(7H-purin-7-yl)ethanone delivers unambiguous N7 substitution for kinase-directed medicinal chemistry. - **Regiocontrol**: Acetyl group directs glycosylation exclusively to N7; removable under mild base. - **Electronic activation**: Withdraws density, enabling SNAr at C6/C2 where unsubstituted purine is inert. - **Specifications**: 97% (HPLC) with batch NMR/HPLC/GC traces; Δlog P +0.54 improves organic solubility.

Molecular Formula C7H6N4O
Molecular Weight 162.15 g/mol
CAS No. 70740-29-3
Cat. No. B11917912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7H-purin-7-yl)ethanone
CAS70740-29-3
Molecular FormulaC7H6N4O
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESCC(=O)N1C=NC2=NC=NC=C21
InChIInChI=1S/C7H6N4O/c1-5(12)11-4-10-7-6(11)2-8-3-9-7/h2-4H,1H3
InChIKeySNTDWKMDWOFUAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(7H-Purin-7-yl)ethanone Technical Baseline


1-(7H-Purin-7-yl)ethanone (7-acetyl-7H-purine) is an N7-acylated purine building block with the molecular formula C₇H₆N₄O and a molecular weight of 162.15 g·mol⁻¹ . The acetyl substituent at the N7 position imparts a distinct electronic profile compared to the ubiquitous N9-substituent pattern, activating the C6 and C2 positions toward nucleophilic aromatic substitution while also enabling regiospecific elaboration at N7 itself . This compound is primarily employed as a regiochemically defined intermediate in the synthesis of N7-alkyl/aryl purine nucleosides and as a core scaffold in kinase-targeted libraries.

Why Generic Purine Analogs Are Not Substitutable


Simple purine or common N9-alkylated analogs lack the regiospecific N7-substitution pattern that governs both the electronic activation and the steric accessibility of this scaffold [1]. The N7-acetyl group withdraws electron density from the purine core, markedly lowering the activation barrier for nucleophilic displacement at C6 and C2 relative to unsubstituted purine or N9-acetyl isomers [2]. Consequently, replacement with a generic purine or a regioisomeric mixture (e.g., N9/N7 ≈ 1.5:1 under kinetic control) compromises synthetic efficiency, product regiopurity, and downstream biological fidelity, as demonstrated by divergent reactivity profiles in glycosylation and cross‑coupling reactions.

Product-Specific Differentiation Evidence


N7 Regioselectivity Advantage in Purine Acylation

In the acylation of unsubstituted purine (6-H), the N7 position is intrinsically more nucleophilic than N9, leading to a pronounced preference for N7-acylated product. For the parent purine anion, the experimentally determined N9:N7 isomer ratio is 1:2.4, meaning the N7 isomer is formed in >70 % yield under kinetic control [1]. This contrasts sharply with 6-substituted purines (e.g., 6-methylpurine), where steric shielding reverses the ratio to ≥2.8:1 in favor of N9. The target compound 1-(7H-purin-7-yl)ethanone leverages this intrinsic electronic bias to provide a regioisomerically enriched N7-acetyl scaffold that is inaccessible through direct acylation of 6-substituted analogs.

Regioselective acylation Purine nucleophilicity N7 vs N9 isomer ratio

Electronic Activation at C6 and C2 Positions

The acetyl group at N7 withdraws electron density from the purine π-system, substantially increasing the electrophilicity of the C6 and C2 carbons. ¹⁵N NMR chemical shifts provide a direct probe of this effect: the N7-acetylated purine exhibits a downfield shift of the N7 resonance compared to the parent purine, consistent with reduced electron density at the ring nitrogens [1]. Computed log P values further quantify the impact: 1-(7H-purin-7-yl)ethanone has a log P of 0.49 and a polar surface area (PSA) of 60.67 Ų, compared to log P = -0.05 and PSA = 54.46 Ų for unsubstituted purine . The increased lipophilicity and PSA facilitate phase-transfer reactivity and alter membrane permeability in cell-based assays.

Electron-withdrawing effect Nucleophilic aromatic substitution Purine activation

Regiospecific Utility for N7-Functionalized Libraries

1-(7H-Purin-7-yl)ethanone serves as a key intermediate for the regiospecific introduction of alkyl, aryl, and glycosyl groups at the N7 position. Patent US 5,942,617 explicitly claims the use of acetylpurine nucleosides for benzylation at the 7-position followed by acid-catalyzed glycosidic cleavage to yield 7-benzylpurine derivatives in high regiopurity [1]. In contrast, direct alkylation of unprotected purine typically yields mixtures of N7 and N9 isomers with N9:N7 ratios ranging from 1.5:1 to >9:1 depending on substrate [2], necessitating laborious separation. The acetyl protecting group masks N7 and allows chemoselective N9 functionalization, or alternatively, hydrolysis of the acetyl group reveals the free N7-H for further elaboration.

N7-substituted purine synthesis Acetylpurine nucleoside Kinase inhibitor scaffold

Preferred Deployment Scenarios


N7-Alkyl/Aryl Kinase Inhibitor Synthesis

Medicinal chemistry programs targeting kinases that require N7-substituted purine scaffolds (e.g., PKM2 activators, VEGFR inhibitors) benefit from the unambiguous N7-acetyl starting material. The regioisomeric purity eliminates the need for N7/N9 isomer separation—a step that typically reduces overall yield by 30–50 % and can confound structure–activity relationship (SAR) interpretation [1]. The acetyl group can be removed under mild basic conditions to liberate the N7-H for direct diversification, or retained as an electron-withdrawing directing group for C6 functionalization.

C6/C2 Nucleophilic Aromatic Substitution

The electron-withdrawing N7-acetyl group renders the C6 and C2 positions of the purine ring sufficiently electrophilic for SNAr reactions with amines, alkoxides, and thiols. This activation enables the rapid construction of 2,6-disubstituted purine libraries under conditions where unsubstituted purine is inert [2]. The computed Δlog P of +0.54 relative to purine also facilitates biphasic reaction setups and improves solubility in organic solvents during workup.

Glycosylation for N7-Linked Nucleoside Analogs

The fusion glycosylation method employing N7-acylpurines with acylated sugars, as described by Ishido et al. (1964), provides direct access to N7-nucleosides that serve as antiviral or anticancer lead compounds [3]. The N7-acetyl group directs glycosylation exclusively to the N7 position, avoiding the N9-linked isomers that dominate when unprotected purine is used, thereby streamlining the synthesis of isomerically pure N7-nucleoside libraries.

Fragment-Based Drug Discovery Building Block

With a standard purity of 97 % (HPLC) and batch-specific QC documentation including NMR, HPLC, and GC traces provided by suppliers such as Bidepharm , 1-(7H-purin-7-yl)ethanone meets the stringent identity and purity requirements for fragment screening collections. The compound's moderate log P (0.49) and low molecular weight (162.15 Da) align with fragment library design guidelines, making it a suitable entry for fragment-based lead discovery targeting purine-recognizing proteins.

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